molecular formula C20H22N2O3S B11319073 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11319073
M. Wt: 370.5 g/mol
InChI Key: SVHDJUNXGKKDJG-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiophene ring, and the attachment of the dimethylaminoethyl side chain. Common synthetic routes include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions using dimethylaminoethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-amine.

    Chromene Derivatives: Compounds with the chromene core, such as 4H-chromen-4-one and 2H-chromen-2-one.

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of structural features, including the chromene core, thiophene ring, and dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-12-8-13(2)19-14(9-12)16(23)10-17(25-19)20(24)21-11-15(22(3)4)18-6-5-7-26-18/h5-10,15H,11H2,1-4H3,(H,21,24)

InChI Key

SVHDJUNXGKKDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N(C)C)C

Origin of Product

United States

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